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molecular formula C27H24O8 B592991 Iron(III) chloride hexahydrate CAS No. 10225-77-1

Iron(III) chloride hexahydrate

Cat. No. B592991
M. Wt: 476.481
InChI Key: BMICZGNBUCUNFZ-MTPWMDRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384951B2

Procedure details

To a solution of 2-fluoroaniline (25 ml) in ethanol (185 ml) was added concentrated hydrochloric acid (21 ml), iron (III) chloride hexahydrate (111 g) and zinc (II) chloride (4.1 g) and the resulting mixture was heated to 60° C. Methyl vinyl ketone (25 ml) was added dropwise over 45 min. then the mixture was refluxed for 2 hrs. The reaction mixture was allowed to cool then evaporated under reduced pressure. The resulting oil was basified to pH 12 with 2M sodium hydroxide solution, filtered through arbocel and then the aqueous was extracted with ethyl acetate (×2). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by column chromatography over silica, eluting with i-hexane/diethyl ether (3:1) followed by i-hexane/diethyl ether (2:1) to give the sub-title compound as a solid (8.25 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
111 g
Type
catalyst
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.[CH:10]([C:12]([CH3:14])=O)=[CH2:11]>C(O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[CH:11][CH:10]=[C:12]2[CH3:14] |f:4.5.6.7.8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Name
Quantity
185 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
111 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through arbocel
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica
WASH
Type
WASH
Details
eluting with i-hexane/diethyl ether (3:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C(=CC=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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